molecular formula C12H16BClO3 B6323747 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096998-18-2

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B6323747
CAS No.: 2096998-18-2
M. Wt: 254.52 g/mol
InChI Key: SKSXCXUVNRXGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organic compound with the molecular formula C12H16BClO3. This compound is characterized by the presence of a phenol group substituted with a chlorine atom and a dioxaborinane ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2-chlorophenol with 4,4,6-trimethyl-1,3,2-dioxaborinane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may require the use of a base such as sodium hydroxide (NaOH) to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones .

Scientific Research Applications

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its boronate ester group, which imparts specific reactivity and binding properties. This makes it valuable in applications where boron-containing compounds are required, such as in the development of enzyme inhibitors and specialty chemicals .

Properties

IUPAC Name

2-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSXCXUVNRXGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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